molecular formula C16H9BrF6N6O B1680097 Endovion CAS No. 265646-85-3

Endovion

Número de catálogo: B1680097
Número CAS: 265646-85-3
Peso molecular: 495.18 g/mol
Clave InChI: OQRAKHDEGGGWQO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Endovion plays a significant role in biochemical reactions by interacting with various biomolecules. It acts as an inhibitor for chloride channels, including the VRAC and ANO1 . The nature of these interactions involves the blocking of these channels, thereby influencing the transport of chloride ions across the cell membrane .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to reduce TNFα-induced cell apoptosis and increase the level of p53 protein as well as downstream signals such as p21 Waf1/Cip1, Bax, Noxa, and MDM2 . Furthermore, this compound has been shown to inhibit the proliferation of certain cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with chloride ion channels. By blocking these channels, this compound disrupts the normal flow of chloride ions, which can influence various cellular processes, including cell division, cell migration, and the formation of new blood vessels (angiogenesis) .

Temporal Effects in Laboratory Settings

It is known that this compound can reduce the maximal taurine rate constant by more than 90% compared with untreated control cells .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently not well-defined. Given its role as a chloride channel inhibitor, it is likely to interact with enzymes or cofactors involved in ion transport processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its role as a chloride channel inhibitor. It is likely to be distributed wherever these channels are present, influencing its localization or accumulation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de NS-3728 implica la reacción de 4-bromo-2-(1H-tetrazol-5-il)anilina con 3,5-bis(trifluorometil)fenil isocianato. La reacción se lleva a cabo típicamente en un disolvente orgánico como el dimetilsulfóxido (DMSO) bajo condiciones controladas de temperatura .

Métodos de producción industrial: La producción industrial de NS-3728 sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento. El compuesto generalmente se purifica mediante cromatografía líquida de alto rendimiento (HPLC) para lograr una pureza superior al 99% .

Análisis De Reacciones Químicas

Tipos de reacciones: NS-3728 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el átomo de bromo y el anillo de tetrazol .

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución con una amina puede producir un derivado de amina correspondiente de NS-3728 .

Actividad Biológica

Endovion, also known as SCO-101, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. Recent studies have highlighted its role as an inhibitor of splicing regulatory kinase 1 (SRPK1) and its implications in various cancer types, including castration-resistant prostate cancer (CRPC) and pancreatic cancer. This article delves into the biological activity of this compound, presenting data from clinical trials, case studies, and relevant research findings.

This compound has been identified as an SRPK1 inhibitor, which plays a crucial role in the regulation of splicing factors involved in transcription elongation. The inhibition of SRPK1 by this compound promotes transcription elongation and activates the unfolded protein response, particularly in cancer cells with cyclin-dependent kinase 12 (CDK12) inactivation. This mechanism is significant because CDK12 inactivation is associated with aggressive forms of prostate cancer that exhibit heightened MYC signaling, making these cells dependent on SRPK1 for survival .

Clinical Trials and Pharmacokinetics

This compound has undergone several clinical trials to assess its safety and efficacy. Notably, four phase 1 trials were conducted between 2001 and 2002 to evaluate its pharmacokinetic properties and adverse effects. A total of 92 healthy volunteers participated, receiving varying doses of this compound (5 mg to 200 mg). The trials reported a dose-dependent increase in unconjugated bilirubin levels as a notable adverse effect. Pharmacokinetic analysis indicated a log-linear elimination pattern with apparent oral clearances ranging from 315 to 2103 mL/h for single doses .

Summary of Phase 1 Trials

Trial NumberDose Cohorts (mg)Number of VolunteersNotable Adverse Effects
Trial 15, 25, 50, 100, 20048Increased bilirubin
Trial 210, 50, 15024Mild headache
Trial 310012Cold sensation
Trial 4VariousVariesNo significant ECG changes

Efficacy Against Cancer

Recent research has suggested that this compound may be effective as an add-on therapy in various cancers. In particular, it has shown promise against pancreatic cancer in ongoing clinical trials. The compound's ability to selectively target cancer cells with CDK12 inactivation positions it as a potential therapeutic agent for treating aggressive cancers .

Case Studies

Several case studies have documented the effects of this compound on different cancer types:

  • Prostate Cancer : A study demonstrated that prostate cancer cells with CDK12 loss are sensitized to SRPK1 inhibition by this compound. High MYC expression correlated with increased SRPK1 levels, indicating that this compound could potentially be used to target these aggressive tumors .
  • Sickle Cell Anemia : Although initially developed for sickle cell anemia, the pharmacokinetic data from early trials indicated that this compound might also have implications for oncological therapies due to its safety profile and biological activity .

Propiedades

Key on ui mechanism of action

NS-3728 (Endovion) blocks a certain subtype of chloride ion channels important for cell division, cell migration and the formation of new blood vessels (angiogenesis).

Número CAS

265646-85-3

Fórmula molecular

C16H9BrF6N6O

Peso molecular

495.18 g/mol

Nombre IUPAC

1-[3,5-bis(trifluoromethyl)phenyl]-3-[5-bromo-2-(2H-tetrazol-5-yl)phenyl]urea

InChI

InChI=1S/C16H9BrF6N6O/c17-9-1-2-11(13-26-28-29-27-13)12(6-9)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29)

Clave InChI

OQRAKHDEGGGWQO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

SMILES canónico

C1=CC(=C(C=C1Br)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NNN=N3

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

NS3728;  NS 3728;  NS-3728.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Endovion
Reactant of Route 2
Reactant of Route 2
Endovion
Reactant of Route 3
Reactant of Route 3
Endovion
Reactant of Route 4
Reactant of Route 4
Endovion
Reactant of Route 5
Reactant of Route 5
Endovion
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Endovion

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.